BAY-876
BAY-876
BAY-876 is a potent and selective inhibitor of glucose transporter 1 (Glut1) with IC50 values of 2, 10,800, 1,670, and 290 nM for Glut1, Glut2, Glut3, and Glut4, respectively, in CHO cells expressing human recombinant receptors. It shows low metabolic clearance and has high permeability in vitro. In vivo, BAY-876 displays low plasma clearance and high oral bioavailability in rats and dogs.
BAY-876 is a potent and Selective GLUT1 Inhibitor. BAY-876 showed good metabolic stability in vitro and high oral bioavailability in vivo. GLUT1 overexpression has been reported in many types of human cancers, including those of brain,6 breast, colon, kidney, lung, ovary, and prostate, and is correlated with advanced cancer stages and poor clinical outcomes.
BAY-876 is a potent and Selective GLUT1 Inhibitor. BAY-876 showed good metabolic stability in vitro and high oral bioavailability in vivo. GLUT1 overexpression has been reported in many types of human cancers, including those of brain,6 breast, colon, kidney, lung, ovary, and prostate, and is correlated with advanced cancer stages and poor clinical outcomes.
Brand Name:
Vulcanchem
CAS No.:
1799753-84-6
VCID:
VC0520545
InChI:
InChI=1S/C24H16F4N6O2/c1-12-20(21(24(26,27)28)33-34(12)11-14-4-2-13(10-29)3-5-14)32-23(36)17-9-19(22(30)35)31-18-8-15(25)6-7-16(17)18/h2-9H,11H2,1H3,(H2,30,35)(H,32,36)
SMILES:
CC1=C(C(=NN1CC2=CC=C(C=C2)C#N)C(F)(F)F)NC(=O)C3=CC(=NC4=C3C=CC(=C4)F)C(=O)N
Molecular Formula:
C24H16F4N6O2
Molecular Weight:
496.4 g/mol
BAY-876
CAS No.: 1799753-84-6
Cat. No.: VC0520545
Molecular Formula: C24H16F4N6O2
Molecular Weight: 496.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | BAY-876 is a potent and selective inhibitor of glucose transporter 1 (Glut1) with IC50 values of 2, 10,800, 1,670, and 290 nM for Glut1, Glut2, Glut3, and Glut4, respectively, in CHO cells expressing human recombinant receptors. It shows low metabolic clearance and has high permeability in vitro. In vivo, BAY-876 displays low plasma clearance and high oral bioavailability in rats and dogs. BAY-876 is a potent and Selective GLUT1 Inhibitor. BAY-876 showed good metabolic stability in vitro and high oral bioavailability in vivo. GLUT1 overexpression has been reported in many types of human cancers, including those of brain,6 breast, colon, kidney, lung, ovary, and prostate, and is correlated with advanced cancer stages and poor clinical outcomes. |
|---|---|
| CAS No. | 1799753-84-6 |
| Molecular Formula | C24H16F4N6O2 |
| Molecular Weight | 496.4 g/mol |
| IUPAC Name | 4-N-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide |
| Standard InChI | InChI=1S/C24H16F4N6O2/c1-12-20(21(24(26,27)28)33-34(12)11-14-4-2-13(10-29)3-5-14)32-23(36)17-9-19(22(30)35)31-18-8-15(25)6-7-16(17)18/h2-9H,11H2,1H3,(H2,30,35)(H,32,36) |
| Standard InChI Key | BKLJDIJJOOQUFG-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1CC2=CC=C(C=C2)C#N)C(F)(F)F)NC(=O)C3=CC(=NC4=C3C=CC(=C4)F)C(=O)N |
| Canonical SMILES | CC1=C(C(=NN1CC2=CC=C(C=C2)C#N)C(F)(F)F)NC(=O)C3=CC(=NC4=C3C=CC(=C4)F)C(=O)N |
| Appearance | Solid powder |
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